

# 5-Amino-2-chlorobenzonitrile chemical properties and structure

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## Compound of Interest

Compound Name:	5-Amino-2-chlorobenzonitrile
Cat. No.:	B1278771

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## 5-Amino-2-chlorobenzonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the chemical structure, properties, and experimental protocols associated with **5-Amino-2-chlorobenzonitrile** (CAS No. 35747-58-1). This compound is a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical and agrochemical agents.[\[1\]](#)[\[2\]](#)[\[3\]](#)

## Core Chemical Identity and Structure

**5-Amino-2-chlorobenzonitrile** is an aromatic compound featuring a benzene ring substituted with an amino (-NH<sub>2</sub>) group, a chloro (-Cl) atom, and a nitrile (-C≡N) group. Its specific substitution pattern is crucial for its reactivity and utility as a chemical intermediate.

The fundamental structural and identifying information for this compound is summarized below.

## Table 1: Chemical Identity of 5-Amino-2-chlorobenzonitrile

Identifier	Value	Reference
IUPAC Name	5-amino-2-chlorobenzonitrile	<a href="#">[4]</a>
CAS Number	35747-58-1	<a href="#">[1]</a> <a href="#">[4]</a> <a href="#">[5]</a> <a href="#">[6]</a>
Molecular Formula	C <sub>7</sub> H <sub>5</sub> CIN <sub>2</sub>	<a href="#">[5]</a> <a href="#">[7]</a> <a href="#">[8]</a>
Molecular Weight	152.58 g/mol	<a href="#">[5]</a> <a href="#">[7]</a> <a href="#">[8]</a>
Canonical SMILES	C1=CC(=C(C=C1N)C#N)Cl	<a href="#">[7]</a>
InChI	1S/C7H5CIN2/c8-7-2-1-6(10)3-5(7)4-9/h1-3H,10H2	<a href="#">[4]</a> <a href="#">[7]</a> <a href="#">[8]</a>
InChI Key	VVDIMAMYKUTSCL-UHFFFAOYSA-N	<a href="#">[4]</a> <a href="#">[8]</a>

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C5 -- C4 [label=""];
C4 -- C3 [label=""];
C3 -- C2 [label=""];
C2 -- C6 [label=""];

// Substituent bonds
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C5 -- Cl [label=""];
C1 -- C_nitrile [label=""];
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db4 [pos="0.84, -1.2!", shape=point];
db5 [pos="0, -2.1!", shape=point];

// Double bonds
C6 -- C2 [style=bold];
C1 -- C5 [style=bold];
C4 -- C3 [style=bold];
}
```

**Figure 1.** Chemical structure of **5-Amino-2-chlorobenzonitrile**.

## Physicochemical Properties

The physical and chemical properties of **5-Amino-2-chlorobenzonitrile** determine its handling, storage, and reaction conditions. Key quantitative data are presented in the following table.

**Table 2: Physicochemical Data for 5-Amino-2-chlorobenzonitrile**

Property	Value	Reference
Appearance	Light yellow to brown Solid	<a href="#">[1]</a>
Melting Point	115.5 °C	<a href="#">[1]</a>
Boiling Point	250.67 °C (estimate)	<a href="#">[1]</a>
Density	1.9802 g/cm <sup>3</sup> (estimate)	<a href="#">[1]</a>
pKa	2.15 ± 0.10 (Predicted)	<a href="#">[1]</a>
Storage Temperature	2–8 °C, under inert gas	<a href="#">[1]</a>

## Experimental Protocols

Detailed methodologies are essential for the successful application of **5-Amino-2-chlorobenzonitrile** in a research setting. The following sections provide protocols for its synthesis and subsequent analysis.

### Synthesis via Reduction of 2-Chloro-5-nitrobenzonitrile

A common and effective method for preparing **5-Amino-2-chlorobenzonitrile** is the reduction of its nitro precursor, 2-chloro-5-nitrobenzonitrile.[\[1\]](#)

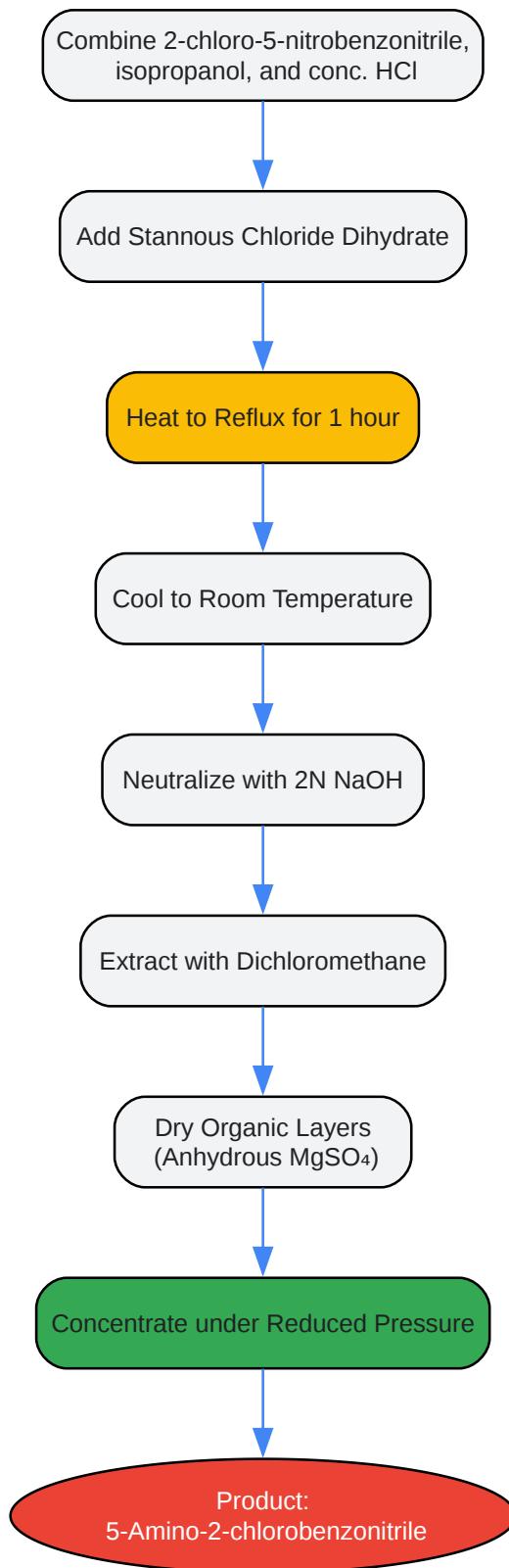
Materials:

- 2-chloro-5-nitrobenzonitrile (10 g, 54.8 mmol)
- Stannous chloride dihydrate (SnCl<sub>2</sub>·2H<sub>2</sub>O) (56 g, 248.6 mmol)
- Isopropanol (125 mL)
- Concentrated hydrochloric acid (62.5 mL)
- 2N Sodium hydroxide solution

- Dichloromethane
- Anhydrous magnesium sulfate

**Protocol:**

- Reaction Setup: Combine 2-chloro-5-nitrobenzonitrile, isopropanol, and concentrated hydrochloric acid in a suitable flask.
- Reduction: Add stannous chloride dihydrate to the mixture. Heat the reaction to reflux for 1 hour.[\[1\]](#)
- Neutralization: After cooling the mixture to room temperature, carefully neutralize it with a 2N sodium hydroxide solution.[\[1\]](#)
- Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.[\[1\]](#)
- Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the organic phase under reduced pressure to yield the final product, 3-cyano-4-chloroaniline (alternative name for **5-Amino-2-chlorobenzonitrile**).[\[1\]](#) This procedure has been reported to achieve a yield of approximately 96%.[\[1\]](#)

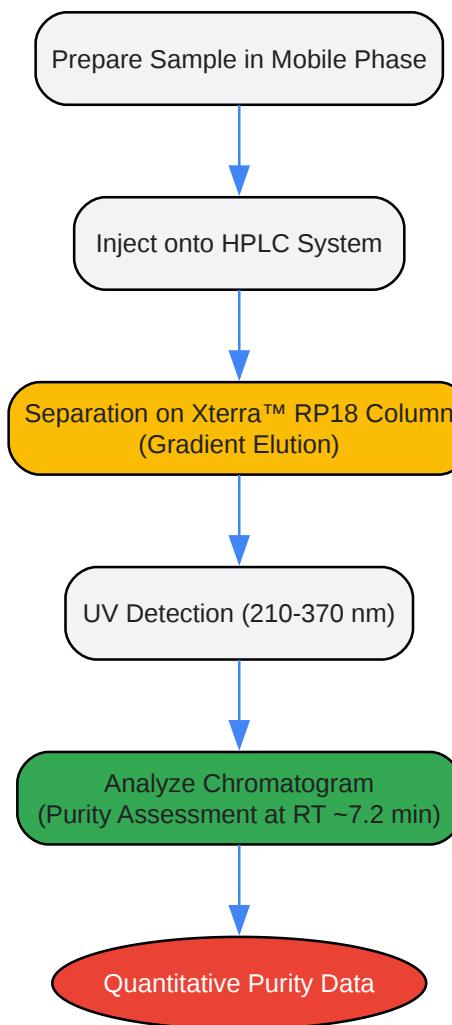
[Click to download full resolution via product page](#)**Figure 2.** Workflow for the synthesis of **5-Amino-2-chlorobenzonitrile**.

## Analytical Method: High-Performance Liquid Chromatography (HPLC)

Purity analysis of the synthesized product is critical. HPLC is a standard method for assessing the purity of **5-Amino-2-chlorobenzonitrile**.

Protocol for HPLC Analysis:

- Chromatography Column: Xterra™ RP18 (3.5  $\mu$ m, 150  $\times$  4.6 mm).[1]
- Mobile Phase: A gradient elution using 10 mM ammonium formate buffer (pH 3.5) and a mixture of acetonitrile and methanol.[1]
  - Gradient: Start with 85% buffer / 15% organic, moving to 5% buffer / 95% organic over 10 minutes, followed by a 4-minute hold.[1]
- Flow Rate: 1.2 mL/min.[1]
- Detection: UV detection across a wavelength range of 210-370 nm.[1]
- Expected Retention Time (RT): Approximately 7.2 minutes under these conditions.[1]

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**Figure 3.** General workflow for the HPLC analysis of **5-Amino-2-chlorobenzonitrile**.

## Reactivity and Applications

**5-Amino-2-chlorobenzonitrile** serves as a versatile intermediate in organic synthesis.<sup>[1][7]</sup> Its reactivity is primarily defined by its three functional groups:

- Amino Group: The primary amine is nucleophilic and can undergo a variety of reactions, including acylation, alkylation, and diazotization, allowing for the introduction of diverse functionalities.
- Nitrile Group: The nitrile can be hydrolyzed to form a carboxylic acid or reduced to a primary amine, providing pathways to other important classes of compounds.

- Aromatic Ring: The chlorinated benzene ring can participate in further substitution reactions, although the existing substituents will direct the position of incoming groups.

The presence of these functional groups makes it a key starting material for synthesizing more complex molecules, including neuroleptics, sedatives, and other pharmacologically active compounds.  
[2]

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